molecular formula C17H20N2S B1616321 Tienopramine CAS No. 37967-98-9

Tienopramine

Cat. No.: B1616321
CAS No.: 37967-98-9
M. Wt: 284.4 g/mol
InChI Key: JFAOODCMLJZILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tienopramine involves the formation of the benzazepine core structure, followed by the introduction of the thiophene ring. The synthetic route typically includes the following steps:

    Formation of the Benzazepine Core: This step involves the cyclization of a suitable precursor to form the benzazepine ring system.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a series of reactions, including halogenation and subsequent substitution reactions.

    Final Modifications:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tienopramine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

Scientific Research Applications

Mechanism of Action

Tienopramine exerts its effects by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, thereby enhancing their effects. The compound binds to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of these neurotransmitters by neurons .

Comparison with Similar Compounds

Tienopramine is similar to other tricyclic antidepressants such as imipramine, clomipramine, and trimipramine. it is unique due to the presence of the thiophene ring instead of one of the benzene rings found in imipramine . This structural difference may contribute to variations in its pharmacological properties and effects.

List of Similar Compounds

Properties

37967-98-9

Molecular Formula

C17H20N2S

Molecular Weight

284.4 g/mol

IUPAC Name

N,N-dimethyl-3-thieno[3,2-b][1]benzazepin-10-ylpropan-1-amine

InChI

InChI=1S/C17H20N2S/c1-18(2)11-5-12-19-15-7-4-3-6-14(15)8-9-17-16(19)10-13-20-17/h3-4,6-10,13H,5,11-12H2,1-2H3

InChI Key

JFAOODCMLJZILM-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C2=C(C=CC3=CC=CC=C31)SC=C2

Canonical SMILES

CN(C)CCCN1C2=C(C=CC3=CC=CC=C31)SC=C2

37967-98-9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.